1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
1-(3-Chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine-dione derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core fused with a dione (2,4-diketone) moiety. The compound features two key substituents:
- A 3-chlorobenzyl group at the N1 position.
- A 2-methylphenyl group at the N3 position.
Thienopyrimidine-dione derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The chlorinated benzyl and methylphenyl groups in this compound likely influence its lipophilicity, binding affinity, and metabolic stability, making it a candidate for therapeutic applications.
Properties
Molecular Formula |
C20H15ClN2O2S |
|---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11H,12H2,1H3 |
InChI Key |
WCUVXLUTDYEEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorobenzyl and 2-methylphenyl groups can be done via nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione are compared below with analogous thieno/pyrimidine-dione derivatives.
Structural Comparisons
Pharmacological and Functional Comparisons
- Antimicrobial Activity: The target compound’s structural analogs, such as 6-heteryl-5-methylthieno[2,3-d]pyrimidine-2,4-diones, exhibit moderate activity against S. aureus, E. coli, and B. subtilis . In contrast, 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione () shows activity modulated by the oxadiazole group, which may interact with bacterial enzymes .
- Enzyme Inhibition: Thieno[3,2-d]pyrimidine-2,4-diones with arylalkyl substituents (e.g., 3-chlorobenzyl) are reported to inhibit enzymes like D-amino acid oxidase (DAO) or TMPK (thymidine monophosphate kinase) . The target compound’s 2-methylphenyl group may sterically hinder binding to certain enzyme active sites compared to smaller substituents.
- Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of the thieno[3,2-d]pyrimidine-2,4-dione core with 3-chlorobenzyl and 2-methylphenyl halides, analogous to methods described for 4-benzylamino-2-chloroquinazoline derivatives . In contrast, compounds with fused pyrano rings () require multistep cyclization reactions, reducing synthetic efficiency .
Physicochemical and Spectroscopic Data
Biological Activity
The compound 1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine class and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure that is known for diverse pharmacological properties. The presence of the 3-chlorobenzyl and 2-methylphenyl substituents contributes to its unique biological profile.
- Target Enzyme : The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis.
- Mode of Action : It inhibits Cyt-bd, leading to decreased ATP production in the bacterium. This inhibition affects the energy metabolism of Mycobacterium tuberculosis, making it a potential candidate for treating tuberculosis.
Antimycobacterial Activity
Research indicates that 1-(3-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant antimycobacterial activity. The compound's efficacy is influenced by:
- Environmental Factors : Variations in expression levels of Cyt-bd encoding genes in different strains of Mycobacterium tuberculosis can affect potency.
- Pharmacokinetics : Favorable absorption and distribution properties allow it to reach its target effectively.
Cytotoxic Activity
Recent studies have explored the cytotoxic effects of thienopyrimidine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : Compounds similar to the target compound have been tested against MDA-MB-231 (breast cancer) and other tumor cell lines.
- Findings : Compounds demonstrated significant cytotoxicity with IC50 values ranging from 27.6 μM to 87 μM depending on structural modifications. Electron-withdrawing groups enhanced cytotoxic activity due to p-π conjugation effects .
Comparative Analysis
A comparison with similar compounds reveals that:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer and antimicrobial properties | Varying substituents affect activity |
| Thieno[3,2-d]pyrimidin-4-amines | Cytotoxic effects against various cancer types | Presence of amine group alters pharmacodynamics |
Case Studies
- Anticancer Activity : A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The most potent derivative exhibited an IC50 value of 27.6 μM, demonstrating selective cytotoxicity .
- Antimycobacterial Studies : Another study focused on derivatives targeting Cyt-bd in Mycobacterium tuberculosis, with some compounds showing significant inhibition at low concentrations (IC50 values as low as 0.55 μM) while maintaining low toxicity towards normal cells (CC50 = 15.09 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
